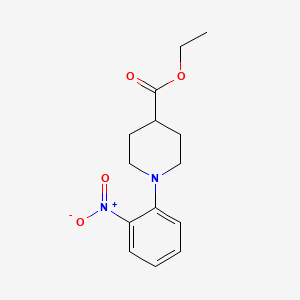

Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate

Descripción

Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate is a piperidine derivative featuring a 2-nitrophenyl group at the 1-position and an ethyl ester moiety at the 4-position of the piperidine ring. For example, Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate (molecular formula: C₁₄H₁₈N₂O₅, molecular weight: 294.3 g/mol) is a positional isomer with a hydroxyl group adjacent to the nitro substituent . The nitro group in such compounds typically confers electron-withdrawing properties, influencing reactivity and interactions in biological systems.

Propiedades

IUPAC Name |

ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-2-20-14(17)11-7-9-15(10-8-11)12-5-3-4-6-13(12)16(18)19/h3-6,11H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUDBYWWBRXWSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 1-(2-nitrophenyl)piperidine Core

The key intermediate for the target compound is 1-(2-nitrophenyl)piperidine, which can be synthesized via nucleophilic aromatic substitution or Pd-catalyzed C-N cross-coupling reactions.

- Pd-Catalyzed C-N Cross-Coupling :

A common and efficient method involves the reaction of 2-nitrochlorobenzene with piperidine under palladium catalysis. For example, using solid-supported nano and microparticles of palladium (Pd) in N,N-dimethylformamide (DMF) at 80°C for 6 hours yields 1-(2-nitrophenyl)piperidine with high yield (~86%). The reaction mixture is then worked up by aqueous extraction and purified by silica gel chromatography.

| Reagents | Conditions | Yield | Notes |

|---|---|---|---|

| 2-Nitrochlorobenzene, Piperidine, Pd catalyst (solid-supported) | DMF, 80°C, 6 h | 86% | Monitored by TLC, purified by chromatography |

This Pd-catalyzed amination is a robust method that provides the nitrophenyl-piperidine scaffold with good selectivity and yield.

Introduction of the Ethyl Ester Group at Piperidine-4-Carboxylate Position

The ethyl ester functionality at the 4-position of the piperidine ring can be introduced either by starting from an appropriately substituted piperidine precursor or by subsequent esterification of a carboxylic acid derivative.

Starting from Ethyl Piperidine-4-carboxylate :

One approach is to use ethyl piperidine-4-carboxylate as the piperidine source, which upon Pd-catalyzed amination with 2-nitrochlorobenzene or related aryl halides, yields Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate directly.Alternative Multi-Step Synthesis :

Another route involves the synthesis of 1-(2-nitrophenyl)piperidine first, followed by lithiation or directed metalation at the 4-position and subsequent carboxylation and esterification. However, this method is less commonly used due to its complexity.

Catalytic Systems and Reaction Optimization

A detailed study on Pd-catalyzed amination and subsequent functionalization provides insights into catalyst selection, base, and hydrogen sources for reductive steps:

| Entry | Catalyst | Hydrogen Source | Base | Product Ratio (Desired:Byproduct) |

|---|---|---|---|---|

| 1 | Pd(dppf)Cl2·DCM (6 mol%) | H2 (balloon) | K2CO3 | 100:0 |

| 2 | Pd(dppf)Cl2·DCM (6 mol%) | Et3SiH (3 eq.) | K2CO3 | 74:26 |

| 3 | Pd(dppf)Cl2·DCM (10 mol%) | Et3SiH (3 eq.) | K2CO3 | 39:61 |

| 4 | PdXPhosG2 (10 mol%) | NH4HCO2 (10 eq.) | K2PO4 | 28:72 |

| 5 | PdXPhosG2 (10 mol%) | NH4HCO2 (10 eq.) | K2PO4 | 80:20 |

| 6 | PdXPhosG2 (12 mol%) | NH4HCO2 (10 eq.) | K2PO4 | 100:0 |

This data indicates that Pd(dppf)Cl2·DCM with hydrogen gas and K2CO3 base provides complete conversion to the desired product, highlighting the importance of catalyst and reductant choice in optimization.

Purification and Characterization

Purification :

The crude products are typically purified by silica gel column chromatography using hexane/ethyl acetate mixtures. Strong cation exchange chromatography (SCX) can also be employed for further purification.Characterization :

Characterization is performed by ^1H and ^13C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and chiral HPLC when applicable, ensuring the purity and stereochemical integrity of the compound.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| 1. Pd-Catalyzed Amination | 2-Nitrochlorobenzene, Piperidine, Pd catalyst, DMF, 80°C, 6 h | Formation of 1-(2-nitrophenyl)piperidine core |

| 2. Introduction of Ester | Use of ethyl piperidine-4-carboxylate or esterification post-aminated intermediate | Installation of ethyl ester at 4-position |

| 3. Purification | Silica gel chromatography, SCX cartridges | Isolation of pure this compound |

| 4. Characterization | NMR, HRMS, chiral HPLC | Structural confirmation and purity assessment |

Research Findings and Notes

- The Pd-catalyzed C-N cross-coupling is the most efficient and reproducible method for constructing the 1-(2-nitrophenyl)piperidine scaffold.

- The choice of base and hydrogen source significantly affects the yield and purity of the product.

- Use of solid-supported Pd catalysts enhances catalyst recovery and reduces metal contamination.

- The ethyl ester group is best introduced by starting with an ethyl piperidine-4-carboxylate precursor to avoid additional synthetic steps.

- Purification by silica gel chromatography is standard, but SCX chromatography can be used for challenging separations.

- Analytical techniques including NMR and HRMS are essential for confirming the structure and purity of the final compound.

Análisis De Reacciones Químicas

Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups using reagents like sodium methoxide.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate features a piperidine ring substituted with a nitrophenyl group at the 1-position and an ethyl carboxylate group at the 4-position. Its molecular formula is with a molecular weight of approximately 306.32 g/mol. The presence of both nitro and carboxylate functional groups contributes to its reactivity and potential biological activity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, one study reported activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) as low as 0.25 mg/mL, suggesting modifications to enhance efficacy .

- Anticancer Potential : The compound's structural features make it a candidate for developing new drugs targeting various cancer types. Its ability to interact with biological targets suggests potential pathways for therapeutic intervention .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Reagent in Chemical Reactions : this compound can undergo several chemical transformations, including reduction, oxidation, and nucleophilic substitution reactions. For example, the nitro group can be reduced to an amino group using sodium borohydride or hydrogen gas with a palladium catalyst .

- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic molecules, facilitating various chemical transformations that are crucial for developing bioactive compounds .

Case Study 1: Antimicrobial Evaluation

A study evaluating the antimicrobial activity of derivatives showed promising results against various pathogens. Modifications at specific positions on the piperidine ring enhanced biological activity, highlighting the importance of structure-activity relationships (SAR) in drug development .

Case Study 2: Neurodegenerative Disease Research

Research published in "Bioorganic & Medicinal Chemistry Letters" explored the compound's inhibitory effects on enzymes related to neurodegenerative diseases. The findings suggested that it could serve as a precursor for synthesizing novel piperidine derivatives with potential anticonvulsant properties .

Summary Table of Biological Activities

| Activity Area | Findings |

|---|---|

| Antimicrobial Properties | Significant activity against Staphylococcus aureus |

| Anticancer Potential | Investigated for targeting various cancer types |

| Neurodegenerative Diseases | Inhibitory effects on enzymes involved in neurodegeneration |

| Anticonvulsant Properties | Potential precursor for anticonvulsant derivatives |

Mecanismo De Acción

The mechanism of action of Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a comparative analysis of key analogs:

Structural Variations and Physicochemical Properties

*Calculated based on analog data from .

Key Research Findings and Trends

- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance binding to hydrophobic enzyme pockets . Bulky aromatic substituents (e.g., naphthyl, tosylquinolinyl) improve selectivity for target proteins .

Emerging Applications :

Data Tables

Table 1: Comparative Physicochemical Data

Actividad Biológica

Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article synthesizes existing research findings, mechanisms of action, and case studies to provide a comprehensive overview of its biological activity.

Structural Characteristics

This compound features a piperidine ring substituted with a nitrophenyl group at the 1-position and an ethyl ester at the 4-position. The presence of the nitro group is particularly significant as it can influence the compound's reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its functional groups. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to diverse biological effects. Additionally, the piperidine ring can modulate the activity of enzymes and receptors, contributing to its pharmacological profiles.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values suggest potent activity, warranting further exploration in clinical settings .

Study on Antibacterial Efficacy

A study conducted on various piperidine derivatives, including this compound, demonstrated its antibacterial efficacy. The compound was tested against several bacterial strains, yielding promising results with MIC values ranging from 0.0039 mg/mL to 0.025 mg/mL against S. aureus and E. coli. These findings highlight its potential as a lead compound for developing new antibacterial agents .

Structure-Activity Relationship (SAR)

Research on the structure-activity relationship of related compounds has shown that modifications in the piperidine and nitrophenyl substituents significantly affect biological activity. For example, variations in the position of the nitro group or the introduction of additional functional groups can enhance or diminish antimicrobial potency. This information is crucial for guiding future synthetic efforts aimed at optimizing therapeutic efficacy .

Comparative Analysis

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Piperidine ring with nitrophenyl substitution | Exhibits significant antibacterial activity |

| Ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate | Similar piperidine structure; different nitro position | Potentially different biological activity profile |

| N-(2-Nitrophenyl)-piperidin-4-amines | Amino substitution instead of ethoxy | Different reactivity and potential therapeutic uses |

Q & A

Q. What are the key synthetic pathways for Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate?

- Methodological Answer : Synthesis typically involves a multi-step approach:

- Step 1 : Esterification of piperidine-4-carboxylic acid with ethanol under HCl catalysis to form ethyl piperidine-4-carboxylate .

- Step 2 : Substitution at the piperidine nitrogen. For example, nucleophilic aromatic substitution using 2-nitrobenzene derivatives (e.g., 2-nitrochlorobenzene) in the presence of a base like sodium carbonate. Solvents such as acetonitrile or THF are optimal for this step .

- Work-Up : Isolation via solvent evaporation, followed by purification using column chromatography or recrystallization .

Q. How is the compound purified, and what analytical techniques validate its purity?

- Methodological Answer :

- Purification : Recrystallization (using ethanol/water mixtures) or flash chromatography (silica gel, hexane/ethyl acetate gradients) .

- Validation :

- HPLC : Purity >98% confirmed via reverse-phase C18 columns.

- Mass Spectrometry : High-resolution MS (e.g., Q-TOF) to confirm molecular ion ([M+H]+) and fragmentation patterns .

- NMR : - and -NMR to verify substituent positions and absence of unreacted intermediates .

Q. What spectroscopic data are critical for structural confirmation?

- Methodological Answer :

- FT-IR : Peaks at ~1700 cm (ester C=O) and ~1520 cm (nitro group) .

- -NMR : Signals for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and aromatic protons (δ 7.5–8.2 ppm, multiplet) .

- LC-MS/MS : Fragmentation pathways (e.g., loss of NO or ester groups) to distinguish regioisomers .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like regioisomers?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve nitro-group reactivity but may increase side reactions. A balance is achieved using THF with catalytic KI .

- Temperature Control : Reactions at 60–80°C reduce competing hydrolysis of the ester group .

- Catalyst Selection : Transition-metal catalysts (e.g., CuI) for Ullmann-type coupling can enhance selectivity for the 2-nitrophenyl substituent .

Q. How are computational methods applied to predict biological activity or stability?

- Methodological Answer :

- Docking Studies : Molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases) to predict binding affinities .

- DFT Calculations : Optimization of nitro-group orientation to assess electronic effects on reactivity .

- ADMET Prediction : Tools like SwissADME evaluate metabolic stability and toxicity risks .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations)?

- Methodological Answer :

- 2D NMR : - COSY and NOESY to confirm spatial proximity of substituents .

- X-ray Crystallography : Single-crystal analysis resolves ambiguous stereochemistry .

- Isotopic Labeling : -labeled nitro groups aid in tracking reaction pathways via NMR .

Applications in Drug Development

Q. How is this compound used as an intermediate in synthesizing bioactive molecules?

- Methodological Answer :

- API Synthesis : The nitro group is reduced to an amine for further functionalization (e.g., coupling with sulfonamides for kinase inhibitors) .

- Prodrug Design : Ester hydrolysis under physiological conditions releases active piperidine derivatives .

Q. What stability challenges arise during storage, and how are they mitigated?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the ester group in humid conditions; nitro group reduction under light .

- Mitigation : Storage in amber vials at –20°C under inert gas (N) with desiccants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.